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Compound of Interest

Compound Name: Ethyl coumarate

Cat. No.: B122075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
coumarate (ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate), a phenolic compound of interest in

various research fields, including natural product chemistry and drug discovery. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. The ¹H and ¹³C NMR data for ethyl coumarate provide detailed information about

its proton and carbon framework.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for Ethyl Coumarate (700 MHz, CDCl₃)
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

2', 6' 7.42 d 8.4

3', 5' 6.84 d 8.4

7 7.63 d 15.9

8 6.30 d 15.9

OCH₂CH₃ 4.25 q 7.1

OCH₂CH₃ 1.33 t 7.1

OH 5.70 s -

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Coumarate (175 MHz, CDCl₃)

Position Chemical Shift (δ) ppm Multiplicity

1' 127.0 s

2', 6' 130.0 d

3', 5' 115.8 d

4' 157.7 s

7 144.5 d

8 115.5 d

9 (C=O) 167.4 s

OCH₂CH₃ 60.4 t

OCH₂CH₃ 14.4 q

s: singlet, d: doublet, t: triplet, q: quartet
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Experimental Protocol: NMR Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectra were acquired on a Bruker Ascend III 700

spectrometer operating at 700 MHz for ¹H and 175 MHz for ¹³C.[1] The sample was dissolved

in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.[1]

The assignments were confirmed by two-dimensional NMR techniques, including ¹H-¹H

Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and

Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of ethyl coumarate reveals characteristic

peaks corresponding to its phenolic hydroxyl, ester, and aromatic functionalities.

Data Presentation
Table 3: FT-IR Spectroscopic Data for Ethyl Coumarate
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Wavenumber (cm⁻¹) Intensity Assignment

~3380 Strong, Broad O-H stretch (phenolic)

~3030 Medium
C-H stretch (aromatic and

vinylic)

~2980 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (α,β-unsaturated

ester)

~1630 Strong C=C stretch (vinylic)

~1605, 1515 Medium-Strong C=C stretch (aromatic ring)

~1270 Strong C-O stretch (ester)

~1170 Strong C-O stretch (phenol)

~980 Strong =C-H bend (trans-vinylic)

~835 Strong
C-H bend (para-disubstituted

aromatic)

Note: The exact peak positions may vary slightly depending on the sample preparation method

(e.g., KBr pellet, thin film).

Experimental Protocol: IR Spectroscopy
A Fourier-transform infrared (FT-IR) spectrum can be obtained using a spectrometer equipped

with a deuterated triglycine sulfate (DTGS) detector. The sample can be prepared as a KBr

pellet by grinding a small amount of ethyl coumarate with dry potassium bromide and pressing

the mixture into a thin disk. Alternatively, a spectrum can be recorded from a thin film of the

compound deposited on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded

over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and
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elemental composition of a compound.

Data Presentation
Table 4: Mass Spectrometry Data (GC-MS) for Ethyl Coumarate

m/z Interpretation

192 [M]⁺ (Molecular ion)

147 [M - OCH₂CH₃]⁺

119 [M - COOCH₂CH₃]⁺

91 [C₇H₇]⁺

65 [C₅H₅]⁺

Experimental Protocol: Mass Spectrometry
Mass spectral data can be acquired using a gas chromatograph (GC) coupled to a mass

spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of

semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The sample,

dissolved in a suitable solvent like ethyl acetate, is injected into the GC. The oven temperature

is programmed to increase gradually to ensure the separation of the compound. Helium is

typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI)

mode at 70 eV. The mass spectrum is obtained by scanning a mass range of, for example, 40-

500 amu.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a pure

compound like ethyl coumarate.
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Caption: General workflow for the spectroscopic analysis of ethyl coumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Coumarate: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122075#spectroscopic-data-of-ethyl-coumarate-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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